[S(R)]-N-((1S)-1-(2-(Diphenylphosphino)phenyl)-2,2-dimethylpropyl)-N,2-dimethyl-2-propanesulfinamide
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Overview
Description
[S®]-N-((1S)-1-(2-(Diphenylphosphino)phenyl)-2,2-dimethylpropyl)-N,2-dimethyl-2-propanesulfinamide is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a diphenylphosphino group, which is often utilized in coordination chemistry and catalysis due to its ability to form stable complexes with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-((1S)-1-(2-(Diphenylphosphino)phenyl)-2,2-dimethylpropyl)-N,2-dimethyl-2-propanesulfinamide typically involves multiple steps, including the formation of the diphenylphosphino group and its subsequent attachment to the sulfinamide backbone. Common synthetic routes may involve:
Formation of the Diphenylphosphino Group: This step often involves the reaction of chlorodiphenylphosphine with a suitable nucleophile.
Attachment to the Sulfinamide Backbone: The diphenylphosphino group is then attached to the sulfinamide backbone through a series of nucleophilic substitution reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[S®]-N-((1S)-1-(2-(Diphenylphosphino)phenyl)-2,2-dimethylpropyl)-N,2-dimethyl-2-propanesulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The diphenylphosphino group can participate in substitution reactions, forming new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various phosphine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[S®]-N-((1S)-1-(2-(Diphenylphosphino)phenyl)-2,2-dimethylpropyl)-N,2-dimethyl-2-propanesulfinamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [S®]-N-((1S)-1-(2-(Diphenylphosphino)phenyl)-2,2-dimethylpropyl)-N,2-dimethyl-2-propanesulfinamide involves its ability to form stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved include metal centers in enzymes and other catalytic systems.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A bidentate ligand commonly used in coordination chemistry.
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Properties
IUPAC Name |
(R)-N-[(1S)-1-(2-diphenylphosphanylphenyl)-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36NOPS/c1-27(2,3)26(29(7)32(30)28(4,5)6)24-20-14-15-21-25(24)31(22-16-10-8-11-17-22)23-18-12-9-13-19-23/h8-21,26H,1-7H3/t26-,32-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFXASOJFLAEOF-HVIPQOSHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)S(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)[S@](=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36NOPS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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